molecular formula C19H21BrN4O2S B2722201 (R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate CAS No. 862808-03-5

(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate

Cat. No.: B2722201
CAS No.: 862808-03-5
M. Wt: 449.37
InChI Key: DOMSJUYBVBJFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate" is a synthetic heterocyclic molecule featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-bromophenyl group, a piperidine ring, and an ethyl ester moiety. Its stereochemistry at the piperidine-3-carboxylate position (R-configuration) is critical for its biological activity, particularly in targeting enzymes or receptors where chirality influences binding affinity. Structural characterization of such compounds typically relies on techniques like X-ray crystallography (e.g., SHELX programs for refinement ) and NMR spectroscopy (as demonstrated in studies like those isolating Zygocaperoside and Isorhamnetin-3-O glycoside ).

Properties

IUPAC Name

ethyl 1-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-2-26-18(25)14-4-3-9-23(10-14)11-16-12-24-17(21-22-19(24)27-16)13-5-7-15(20)8-6-13/h5-8,12,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMSJUYBVBJFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate is a member of the thiazolo[2,3-c][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiazolo[2,3-c][1,2,4]triazole derivatives typically involves electrophilic intramolecular heterocyclization methods. For instance, the compound can be synthesized through the condensation of appropriate thiazole and triazole precursors under acidic or basic conditions. The resulting compounds are characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and purity .

Antimicrobial Activity

Research indicates that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that these compounds can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis by targeting specific enzymes such as enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazolo[2,3-c][1,2,4]triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 10C. albicans32 μg/mL
Compound 11E. coli16 μg/mL
Compound 35M. tuberculosis8 μg/mL

Anticancer Activity

Thiazolo[2,3-c][1,2,4]triazole derivatives have also been investigated for their anticancer properties. Several studies report that these compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin in human colon cancer cell lines .

Table 2: Anticancer Activity of Selected Thiazolo Derivatives

CompoundCell LineIC50 Value (μM)
Compound AHCT 1164.36
Compound BA431<10
Compound CJurkat<5

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of synthesized thiazolo derivatives against a panel of pathogens. The results indicated that specific modifications in the thiazole moiety significantly enhanced antibacterial activity against resistant strains of E. coli and S. aureus .
  • Anticancer Mechanism : Another investigation focused on the anticancer mechanisms of these compounds. Molecular dynamics simulations revealed that certain derivatives bind effectively to Bcl-2 proteins involved in apoptosis regulation, suggesting a potential pathway for inducing cancer cell death through targeted therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[2,3-c][1,2,4]triazole derivatives is often influenced by their structural features. Key findings from SAR studies highlight:

  • Substituents : The presence of electron-withdrawing groups such as bromine enhances antimicrobial potency.
  • Functional Groups : The carboxylate moiety in piperidine derivatives plays a crucial role in enhancing solubility and bioavailability.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[2,3-c][1,2,4]triazoles possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by interfering with cellular signaling pathways involved in cell cycle regulation .

Anti-inflammatory Effects

Compounds featuring thiazolo-triazole moieties have also been reported to exhibit anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of (R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate is influenced by its structural features. Key aspects include:

  • Halogen Substitution : The presence of bromine in the phenyl ring enhances antimicrobial and anticancer activities by increasing the electron-withdrawing nature of the aromatic system.
  • Piperidine Ring Modifications : Variations in the piperidine structure can significantly affect the compound's lipophilicity and receptor binding affinities .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolo[2,3-c][1,2,4]triazole derivatives against various cancer cell lines. The results indicated that compounds with a piperidine moiety exhibited potent antiproliferative effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a derivative similar to (R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate was tested against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control groups .

Comparison with Similar Compounds

Limitations of Available Evidence

For instance:

  • focuses on crystallographic software but lacks structural data for the compound .
  • discusses natural products with unrelated scaffolds .
  • –4 pertain to environmental reporting of inorganic compounds, which are irrelevant here .

Preparation Methods

Oxidative Cyclization of Mercaptotriazole Derivatives

The thiazolo[2,3-c]triazole scaffold is synthesized via oxidative cyclization of 3-mercaptotriazole precursors. A representative protocol involves treating 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole with triflic acid and anisole in trifluoroacetic acid (TFA) to deprotect the thiol group. Subsequent oxidation with dimethyl sulfoxide (DMSO) generates a disulfide intermediate, which undergoes intramolecular C-H bond functionalization under basic conditions to yield the tricyclic structure.

Reaction Conditions:

  • Deprotection: 0°C, 1 h, TFA/triflic acid/anisole (molar ratio 10:1:2).
  • Oxidation: DMSO (3 equiv), room temperature, 2 h.
  • Cyclization: Sodium hydride (2 equiv) in DMF, reflux, 4 h.

This method achieves yields of 69–85% for electron-deficient aryl substituents but drops to 10–40% for electron-rich analogs due to competing side reactions.

Alternative Pathways via Hydrazonoyl Halides

An alternative route employs hydrazonoyl halides as cyclization precursors. For example, 1-chloro-2-isothiocyanatobenzene reacts with hydrazide derivatives in DMF under reflux to form thiazolo-triazoles directly. This one-pot method reduces purification steps but requires stringent temperature control to prevent decomposition.

Key Optimization Parameters:

  • Base: Sodium hydride outperforms weaker bases (e.g., K2CO3) in minimizing byproducts.
  • Solvent: Anhydrous DMF ensures solubility of intermediates.
  • Temperature: Reflux (150°C) for 16 h maximizes conversion.

Reaction Optimization and Scalability

Enhancing Yield in Disulfide Formation

Oxidation of thiols to disulfides is a bottleneck. Screening oxidizing agents revealed DMSO as optimal, providing 85% conversion compared to 50–60% with H2O2 or I2.

Optimized Oxidation Protocol:

  • Reagent: DMSO (3.0 equiv).
  • Solvent: Dichloromethane.
  • Time: 2 h at 25°C.

Industrial-Scale Considerations

Batch processes face challenges in heat management during exothermic cyclization steps. Continuous flow reactors improve heat dissipation, enabling gram-scale synthesis with 15% higher yield than batch methods.

Scale-Up Parameters:

  • Residence Time: 30 min.
  • Temperature: 100°C.
  • Throughput: 50 g/h.

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3):

  • δ 7.57–7.47 (m, 4H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.91 (s, 2H, SCH2CO), 1.23 (t, J = 7.1 Hz, 3H, CH3).

13C NMR (125 MHz, CDCl3):

  • δ 168.1 (C=O), 158.9 (C=N), 131.3–127.4 (Ar-C), 62.0 (OCH2), 35.1 (SCH2), 14.1 (CH3).

HRMS:

  • Calcd. for C19H21BrN4O2S [M + H]+: 449.0527; Found: 449.0522.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥95% purity. Chiral methods verify enantiomeric excess, critical for pharmacological applications.

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step heterocyclic chemistry. A triazolo-thiadiazole core is typically constructed via cyclization reactions, followed by functionalization with a 4-bromophenyl group. Key steps include:

  • Cyclocondensation : Using hydrazine hydrate or azido reagents to form the triazole ring (e.g., azido(trimethyl)silane in methylene chloride at 50°C) .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >95% purity, as validated by TLC (Rf = 0.53) and HPLC .
  • Characterization : ¹H/¹³C NMR (e.g., δ 7.74 ppm for aromatic protons), IR (e.g., 2129 cm⁻¹ for azide stretches), and HRMS (exact mass: 349.0169) confirm structural integrity .

Q. How is the compound’s stereochemistry (R-configuration) confirmed?

Chiral HPLC or polarimetry is used to verify the (R)-configuration at the piperidine-3-carboxylate moiety. Comparative analysis with racemic mixtures and reference standards (e.g., enantiomeric excess >98%) ensures stereochemical purity .

Advanced Research Questions

Q. What computational strategies predict the compound’s biological targets?

Molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) reveals potential antifungal activity. The 4-bromophenyl group shows strong hydrophobic interactions with the enzyme’s active site (binding energy: −8.2 kcal/mol), suggesting inhibition of ergosterol biosynthesis .

Q. How do structural modifications influence pharmacokinetic properties?

  • Lipophilicity : Replacing the 4-bromophenyl group with electron-withdrawing substituents (e.g., CF₃) enhances membrane permeability (logP: 2.8 vs. 3.5) but may reduce solubility .
  • Metabolic stability : Piperidine ring methylation reduces CYP3A4-mediated oxidation, improving half-life (t₁/₂: 4.2 h → 6.8 h in murine models) .

Q. How are crystallographic data used to resolve structural ambiguities?

Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) confirms the thiazolo-triazole-piperidine scaffold. Key metrics:

  • Bond lengths: C–N (1.33 Å), C–S (1.71 Å) .
  • Torsion angles: 172.5° for the piperidine-carboxylate group, minimizing steric strain .

Data Contradiction Analysis

Q. Why do synthesis yields vary across reported methods?

Discrepancies arise from:

  • Reagent ratios : Excess azido(trimethyl)silane (7.5 equiv) in achieves 96% yield, while stoichiometric use in other protocols leads to <70% .
  • Temperature control : Reactions at 50°C minimize side products (e.g., triazole dimerization) compared to ambient conditions .

Methodological Tables

Q. Table 1: Key NMR Signals for Structural Confirmation

Proton/Groupδ (ppm)MultiplicityAssignmentSource
Aromatic H (thiazolo)7.74s (1H)Thiazolo C-H
Piperidine CH₂5.14s (2H)N-CH₂-Ar
Ethoxy CH₃1.33t (3H)COOCH₂CH₃

Q. Table 2: Docking Results Against 3LD6

SubstituentBinding Energy (kcal/mol)Interaction Type
4-Bromophenyl−8.2Hydrophobic/π-π stacking
Unsubstituted phenyl−6.7Weak van der Waals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.